molecular formula C19H18N4O4S2 B3028298 Cdk8/19-IN-1 CAS No. 1818427-07-4

Cdk8/19-IN-1

Cat. No. B3028298
CAS RN: 1818427-07-4
M. Wt: 430.5 g/mol
InChI Key: NENJFZKQHYXRDQ-UHFFFAOYSA-N
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Description

“Cdk8/19-IN-1” is a potent, selective, and orally bioavailable CDK8/19 dual inhibitor. It has IC50s of 0.46 nM, 0.99 nM, and 270 nM for CDK8, CDK19, and CDK9, respectively . It is used for research purposes only .


Chemical Reactions Analysis

“Cdk8/19-IN-1” is known to inhibit CDK8/19, which are key components of the Mediator complex involved in the regulation of gene transcription . It suppresses the phosphorylation of STAT1 S727 in NK cells and augments the production of cytolytic molecules .


Physical And Chemical Properties Analysis

“Cdk8/19-IN-1” has a molecular weight of 430.5 . It is a solid, off-white to light yellow compound . The solubility of “Cdk8/19-IN-1” in DMSO is 50 mg/mL .

Scientific Research Applications

Bone Health and Healing

Cdk8/19-IN-1 impacts bone health and regeneration. A study by (Amirhosseini et al., 2019) found that inhibition of CDK8/19 suppressed osteoclastogenesis, a process crucial for bone resorption, and promoted bone regeneration in rats. This suggests the potential of CDK8/19 inhibitors in treating conditions like osteoporosis.

Cancer Therapeutics

Cdk8/19-IN-1 plays a significant role in cancer therapy. (Clarke et al., 2016) and (Roninson et al., 2019) highlighted the context-dependent roles of CDK8/19 in tumorigenesis, and their inhibition's impact on tumor growth and metastasis, indicating their potential in cancer treatment.

Immunomodulation

Cdk8/19-IN-1 has significant immunomodulatory effects. A study by (Akamatsu et al., 2019) demonstrated that CDK8/19 inhibitors can convert effector/memory T cells into regulatory T cells. This finding has implications for treating autoimmune diseases and enhancing immunological tolerance.

Stem Cell Research

CDK8/19 play roles in stem cell pluripotency and differentiation. Research by (Adler et al., 2012) showed that CDK8 is crucial for maintaining stem cell pluripotency and tumor dedifferentiation, underscoring its importance in stem cell research and potential cancer therapies.

Hormone-Responsive Cancers

CDK8/19 inhibition has been found to be effective against hormone-responsive cancers. According to (McDermott et al., 2017), inhibitors of CDK8/19 suppressed estrogen-dependent transcription in breast cancer cells, suggesting a new avenue for treating hormone-responsive tumors.

Mechanism of Action

“Cdk8/19-IN-1” works by inhibiting CDK8/19, which are part of the Mediator complex that regulates gene expression. It reduces the induction of signal-responsive genes, indicating a role in signal-induced transcriptional reprogramming . It also weakly inhibits CDK2 .

properties

IUPAC Name

8-[6-(2-methoxyethylcarbamoyl)pyridin-3-yl]oxy-4,5-dihydrothieno[3,4-g][1,2]benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S2/c1-26-7-6-21-18(25)13-5-3-11(9-22-13)27-19-14-12(16(28-19)17(20)24)4-2-10-8-23-29-15(10)14/h3,5,8-9H,2,4,6-7H2,1H3,(H2,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENJFZKQHYXRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=NC=C(C=C1)OC2=C3C(=C(S2)C(=O)N)CCC4=C3SN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cdk8/19-IN-1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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